N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide
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Overview
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a cyclobutanecarboxamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been shown to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s worth noting that similar compounds, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp .
Biochemical Pathways
Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Pharmacokinetics
It’s worth noting that the five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Result of Action
Similar compounds, such as n-(pyridin-2-yl)amides, have been shown to have varied medicinal applications .
Action Environment
It’s worth noting that the reaction conditions for the formation of similar compounds, such as n-(pyridin-2-yl)amides, were mild and metal-free .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce the corresponding amine derivatives.
Scientific Research Applications
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functionality.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features.
Uniqueness
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide is unique due to the combination of the pyridine, pyrrolidine, and cyclobutanecarboxamide groups in a single molecule. This unique structure provides distinct chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(11-4-3-5-11)16-12-7-9-17(10-12)13-6-1-2-8-15-13/h1-2,6,8,11-12H,3-5,7,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMNDADUDSZZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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